7-Methoxy-1,2-benzoxazol-6-amine is a chemical compound classified under the category of benzoxazoles, which are heterocyclic compounds containing a fused benzene and oxazole ring. This compound is characterized by the presence of a methoxy group at the 7-position and an amino group at the 6-position of the benzoxazole ring. Benzoxazoles and their derivatives are known for their diverse biological activities, making them significant in medicinal chemistry.
The structural formula for 7-Methoxy-1,2-benzoxazol-6-amine can be represented as C_9H_10N_2O, with a molecular weight of approximately 162.19 g/mol. The compound can be synthesized through various methods that involve reactions with substituted phenols and amines.
7-Methoxy-1,2-benzoxazol-6-amine falls under several classifications:
The synthesis of 7-Methoxy-1,2-benzoxazol-6-amine can be achieved through multiple synthetic pathways:
The choice of reagents and conditions can significantly impact the yield and purity of the final product. Non-toxic and inexpensive starting materials are preferred to enhance sustainability in synthetic processes.
The molecular structure of 7-Methoxy-1,2-benzoxazol-6-amine features:
The compound's structural representation can be described using SMILES notation: COC1=CC=NC2=C1C(=C(C=C2)N)N
. The InChIKey for this compound is KZHGPDSVHSDCMX-UHFFFAOYSA-N
, which provides a unique identifier for chemical substances.
7-Methoxy-1,2-benzoxazol-6-amine can participate in various chemical reactions typical for amines and heterocycles:
The reactivity of 7-Methoxy-1,2-benzoxazol-6-amine is influenced by its electronic structure and steric factors provided by substituents on the aromatic rings.
The biological mechanisms associated with 7-Methoxy-1,2-benzoxazol-6-amine primarily involve its interaction with various biological targets:
Research indicates that derivatives of benzoxazole compounds often exhibit anti-inflammatory and analgesic properties, suggesting potential therapeutic uses .
Relevant data on solubility and stability should be obtained from experimental studies for precise applications.
7-Methoxy-1,2-benzoxazol-6-amine has potential applications in:
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0